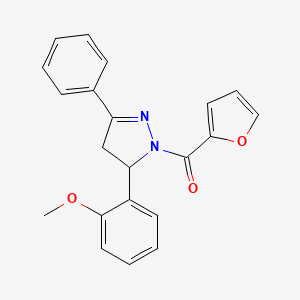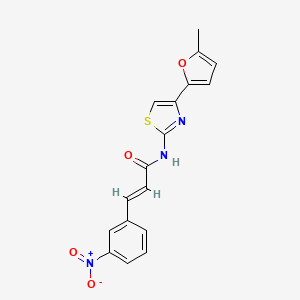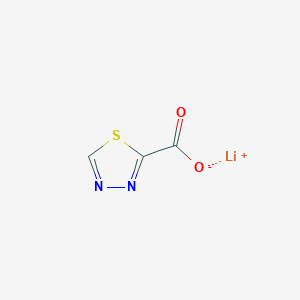
3-amino-N-phenethylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-N-phenethylpyrazine-2-carboxamide” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted in the para position of a benzene ring .
Synthesis Analysis
The synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which includes “this compound”, involves the design and in vitro antimicrobial activity of a series of these compounds with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .Molecular Structure Analysis
The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . This approach allows for the prediction of the compound’s structure and potential interactions .Chemical Reactions Analysis
The reactions of 3-amino-2-pyrazinecarboxylic acid with SnCl2 under different hydrothermal conditions and crystallization processes produced two new mononuclear Sn (II) compounds of general formula [Sn (κN,O-L)2] (L = 3-amino-2-pyrazinecarboxylate) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Amino-N-phenethylpyrazine-2-carboxamide has been utilized in the synthesis of new chemical compounds. For example, it was converted into 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile, leading to several new pteridine syntheses, including 4-amino- and 4-methyl-amino-pteridine. This demonstrates its role as a versatile building block in chemical synthesis (Albert & Ota, 1971).
Antimicrobial and Antiviral Applications
- A series of compounds including 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for anti-infective properties. One of the derivatives exhibited moderate antibacterial activity against Staphylococcus aureus, indicating potential as an antibacterial agent (Zítko, Franco, & Paterová, 2018).
- In a related study, derivatives of 3-Aminopyrazine-2-carboxamides showed antimicrobial activity, particularly against Mycobacterium tuberculosis and other mycobacterial strains. This highlights its potential application in treating mycobacterial infections (Bouz, Semelková, Janďourek, Konečná, Paterová, Navrátilová, Kubíček, Kuneš, Doležal, & Zítko, 2019).
Antimicrobial and Antiviral Evaluation
- Substituted N-Benzylpyrazine-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties, demonstrating the versatility of pyrazine derivatives in developing new antimicrobial agents (Semelková, Janďourek, Konečná, Paterová, Navrátilová, Trejtnar, Kubíček, Kuneš, Doležal, & Zítko, 2017).
Applications in Medicinal Chemistry
- The compound has been used in the synthesis of novel pyrazinamide derivatives, which have shown antimycobacterial activity. This suggests its potential in the development of new therapeutic agents for tuberculosis (Janďourek, Tauchman, Paterová, Konečná, Navrátilová, Kubíček, Holas, Zítko, & Doležal, 2017).
Enabling Methods for Automated Flow Preparation
- It has been used in the context of automated flow chemistry, demonstrating the compound's utility in modern, automated synthetic methodologies (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Corrosion Inhibition
- Carboxamide derivatives, including those based on pyrazine, have been investigated as corrosion inhibitors, indicating potential industrial applications (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019).
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential to the survival of bacteria and fungi .
Mode of Action
It’s plausible that the compound interacts with its targets by binding to active sites, thereby inhibiting their function and leading to the death of the microorganism .
Biochemical Pathways
Given its antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of 3-amino-N-phenethylpyrazine-2-carboxamide is the inhibition of growth or killing of susceptible microorganisms . This is evidenced by its in vitro antimicrobial activity against various strains of bacteria and fungi .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and presence of other compounds . These factors can affect the stability, solubility, and overall efficacy of the compound.
Eigenschaften
IUPAC Name |
3-amino-N-(2-phenylethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-12-11(15-8-9-16-12)13(18)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCTVGDGAVNUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892721.png)




![N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892731.png)
![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)
